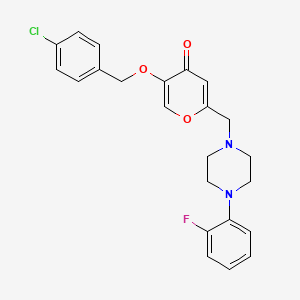

5-((4-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Description

The compound 5-((4-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic small molecule characterized by a pyran-4-one core substituted with a 4-chlorobenzyloxy group at position 5 and a piperazine ring bearing a 2-fluorophenyl moiety at position 2. Its molecular formula is C23H21ClFN2O3, with an average mass of 428.888 g/mol .

Properties

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O3/c24-18-7-5-17(6-8-18)15-30-23-16-29-19(13-22(23)28)14-26-9-11-27(12-10-26)21-4-2-1-3-20(21)25/h1-8,13,16H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTOYEKHRQEUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a pyranone core, which is known for various biological activities, and piperazine moieties that enhance its pharmacological profile.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine and pyranone frameworks can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.

A notable study demonstrated that related compounds exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potential effectiveness in cancer therapy . The presence of the piperazine ring is often linked to enhanced cytotoxicity due to its ability to interact with cellular targets involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Compounds bearing similar functional groups have shown promising antibacterial and antifungal activities. For example, derivatives with halogen substitutions (like chlorine) have demonstrated enhanced activity against Gram-positive bacteria .

The biological activity of 5-((4-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP has been linked to increased sensitivity of cancer cells to chemotherapeutic agents .

- Receptor Interaction : The piperazine moiety can facilitate interactions with neurotransmitter receptors, potentially influencing neuropharmacological effects. This interaction may contribute to the compound's effects on mood disorders and anxiety .

Study 1: Anticancer Efficacy

In a study published in MDPI, a related compound was tested for its ability to inhibit PARP1 activity in human breast cancer cells. The results showed that the compound significantly inhibited PARP1 at concentrations comparable to standard treatments, indicating its potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of similar pyranone derivatives against various bacterial strains. The results revealed significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine derivatives exhibit antidepressant properties. The specific substitution patterns on the piperazine ring can enhance serotonin receptor affinity, making this compound a candidate for further studies in treating depression .

Anticancer Properties

The pyranone scaffold has been explored for its anticancer potential. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The presence of the fluorophenyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumor cells .

Antimicrobial Activity

Compounds with a similar chemical structure have demonstrated significant antimicrobial activity against both bacterial and fungal strains. The piperazine moiety is known to contribute to this activity by interacting with microbial cell membranes, thereby disrupting their integrity .

Anxiolytic Effects

Piperazine derivatives are often investigated for their anxiolytic effects. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, suggests that 5-((4-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one could be effective in reducing anxiety-related behaviors in preclinical models .

Cognitive Enhancement

Preliminary studies suggest that compounds with similar structures may enhance cognitive functions by promoting neurogenesis and synaptic plasticity. This potential application warrants further investigation into the mechanisms underlying these effects .

Data Tables

| Application Area | Potential Effects | Related Compounds |

|---|---|---|

| Antidepressant Activity | Increased serotonin receptor affinity | Piperazine derivatives |

| Anticancer Properties | Inhibition of cancer cell proliferation | Pyranone derivatives |

| Antimicrobial Activity | Disruption of microbial cell membranes | Piperazine-based compounds |

| Anxiolytic Effects | Modulation of neurotransmitter systems | Similar piperazine derivatives |

| Cognitive Enhancement | Promotion of neurogenesis | Analogous pyranone structures |

Case Studies

- Antidepressant Efficacy : A study published in MDPI evaluated various piperazine derivatives for their antidepressant effects using animal models. The results indicated that modifications on the piperazine ring significantly influenced the pharmacological profile, suggesting that 5-((4-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one could be optimized for enhanced activity .

- Anticancer Activity : In another investigation, a series of pyranone derivatives were tested against multiple cancer cell lines. The findings revealed that certain substitutions led to increased cytotoxicity, highlighting the potential of this compound as an anticancer agent .

- Neuropharmacological Studies : Research focused on the cognitive-enhancing effects of similar compounds showed promising results in improving memory retention in rodent models. These findings support the exploration of 5-((4-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one in cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 4-Chloro vs. 2-Chlorobenzyloxy Derivatives

A closely related compound () shares the same pyran-4-one core and 2-fluorophenylpiperazine moiety but differs in the position of the chlorine atom on the benzyl group (2-chlorobenzyloxy vs. 4-chlorobenzyloxy). Key differences include:

- Electronic Effects : The 4-chloro substituent on the benzyl group (para position) creates a more symmetric electron-withdrawing effect compared to the ortho-substituted 2-chloro isomer. This may influence π-π stacking interactions with aromatic residues in target proteins .

Biological Implications : The 4-chloro derivative may exhibit enhanced metabolic stability due to reduced steric clash with metabolizing enzymes like cytochrome P450 .

Piperazine Substituent Variations

2-Fluorophenyl vs. 4-Fluorobenzyl ()

Compounds with a 4-fluorobenzyl substituent on the piperazine ring (e.g., 1-[4-(4-fluorobenzyl)piperazin-1-yl]phenylmethanone) differ in electronic and spatial properties:

- Electronic Profile : The 4-fluorobenzyl group is electron-withdrawing, whereas the 2-fluorophenyl group in the target compound may engage in edge-to-face interactions with receptors.

Research Findings : Fluorine at the para position (4-fluorobenzyl) may enhance binding to serotonin receptors (e.g., 5-HT1A), as seen in arylpiperazine-based ligands .

Trifluoromethyl Substitution ()

Compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () replace fluorine with a trifluoromethyl group on the piperazine-attached phenyl ring:

Core Structure Variations

Pyrazolopyrimidinone vs. Pyran-4-one ()

The pyrazolopyrimidinone core in compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one introduces a bicyclic heteroaromatic system, compared to the monocyclic pyran-4-one:

- Solubility : The pyran-4-one core may exhibit better aqueous solubility due to its oxygen atom’s polarity.

Chromen-4-one Derivatives ()

Example 109 in features a chromen-4-one core (a fused benzopyranone):

- Aromatic Surface Area : The fused benzene ring increases aromaticity, enhancing interactions with hydrophobic receptor regions.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Metabolic Stability : The 4-chlorobenzyl group in the target compound likely confers better metabolic stability than the 2-chloro isomer due to reduced steric hindrance .

- Receptor Selectivity : The 2-fluorophenyl group on piperazine may optimize binding to dopamine D2-like receptors, whereas 4-fluorobenzyl derivatives show affinity for serotonin receptors .

- Solubility vs. Permeability : Pyran-4-one derivatives balance polarity (from the ketone oxygen) and lipophilicity (from chlorobenzyl), making them suitable for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.